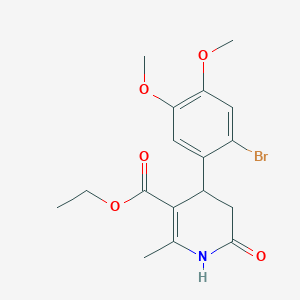

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (hereafter referred to as Compound A) is a tetrahydropyridine derivative characterized by a brominated dimethoxyphenyl substituent at the 4-position and an ester group at the 3-position. Its molecular formula is C₁₇H₂₀BrNO₅, with a molecular weight of 398.25 g/mol .

Key structural features include:

- Bromo and methoxy groups on the aromatic ring, which influence electronic properties and reactivity.

- Tetrahydropyridine core with a ketone (6-oxo) group, enabling hydrogen bonding and conformational rigidity.

- Ethyl ester at the 3-position, offering synthetic versatility for derivatization.

Synthetic routes to such compounds often involve multi-component reactions under microwave (MW) irradiation, as seen in related tetrahydropyridine derivatives .

Properties

IUPAC Name |

ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO5/c1-5-24-17(21)16-9(2)19-15(20)7-11(16)10-6-13(22-3)14(23-4)8-12(10)18/h6,8,11H,5,7H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTYXSCPYMRLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2Br)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves several steps. One common method includes the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, followed by demethylation using BBr3 . Industrial production methods often utilize a one-pot synthesis approach to improve yield and reduce production costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or iodine

Scientific Research Applications

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites . This inhibition can lead to various physiological effects, such as reduced muscle spasms and improved cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Ethyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₁₅H₁₆INO₃; MW: 385.20 g/mol .

- Key Differences : Replacement of bromine with iodine increases molecular weight and polarizability. The larger iodine atom may alter steric interactions and redox properties.

Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₁₅H₁₆BrNO₃; MW: 354.20 g/mol .

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₁₅H₁₆ClNO₃; MW: 309.75 g/mol .

- Key Differences : Chlorine substituent (electron-withdrawing) at the para position modifies electronic effects compared to bromine in Compound A. This may influence solubility and biological activity.

Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₁₅H₁₆FNO₃; MW: 293.29 g/mol .

- Key Differences : Fluorine’s high electronegativity enhances metabolic stability but reduces steric bulk compared to bromine.

Functional Group Variations

Ethyl 4-[2-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₁₆H₁₆F₃NO₃; MW: 351.30 g/mol .

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, enhancing membrane permeability in drug design.

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Core Structure Modifications

Ethyl 5-cyano-4-(furan-2-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula : C₁₄H₁₃N₂O₄; MW : 281.27 g/mol .

- Key Differences: A cyano group at the 5-position and furan substituent increase electrophilicity and heterocyclic diversity. This compound has demonstrated utility as a corrosion inhibitor for carbon steel in acidic environments .

Diethyl 4,4′-(1,4-phenylene)bis(2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate)

Thioxo Derivatives

Methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Molecular Formula: C₁₄H₁₅NO₂S; MW: 273.34 g/mol .

- Key Differences : Replacement of the 6-oxo group with thioxo enhances sulfur-mediated interactions, useful in metal chelation and enzyme inhibition.

Comparative Data Table

Biological Activity

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with significant interest in medicinal chemistry. Its structure suggests potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article provides a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , and its IUPAC name is this compound. The compound features a tetrahydropyridine ring system substituted with a bromo and dimethoxyphenyl group, which may contribute to its biological activity.

The proposed mechanism of action for this compound involves modulation of neurotransmitter release in the central nervous system. It is believed to interact with monoamine neurotransmitters such as serotonin, dopamine, and noradrenaline. This interaction suggests potential applications in treating mood disorders and other neurological conditions.

Antidepressant Potential

Research indicates that compounds structurally similar to this compound exhibit antidepressant properties. Studies have shown that these compounds can enhance serotonin levels in the brain, which is critical for mood regulation.

Anti-inflammatory Effects

The compound has also been included in anti-inflammatory libraries for screening purposes. Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for further investigation in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

Case Studies

- Antidepressant Activity : A study investigated the effects of similar compounds on depression models in rodents. Results indicated significant improvement in behavioral tests indicative of antidepressant effects when administered at specific dosages.

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of related tetrahydropyridine derivatives. Results showed reduced cytokine production in vitro when treated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.